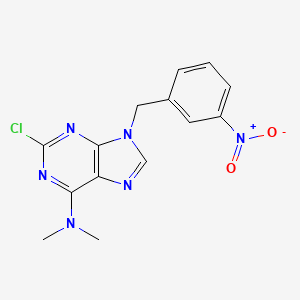
9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((3-nitrophenyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N,N-dimethyl-9-(3-nitrobenzyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This compound is characterized by the presence of a chloro group, a nitrobenzyl group, and dimethylamine substituents on the purine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-dimethyl-9-(3-nitrobenzyl)-9H-purin-6-amine typically involves multi-step organic reactions. One possible route could include:
Nitration: Introduction of the nitro group to a benzyl precursor.
Alkylation: Attachment of the nitrobenzyl group to the purine ring.
Chlorination: Introduction of the chloro group to the purine ring.
Dimethylation: Addition of dimethylamine to the purine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Replacement of the chloro group with another functional group.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study purine metabolism.
Medicine: Potential therapeutic applications due to its structural similarity to nucleotides.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with enzymes or receptors involved in purine metabolism, potentially inhibiting or modifying their activity.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloropurine: Lacks the nitrobenzyl and dimethylamine groups.
9-Benzylpurine: Lacks the chloro and nitro groups.
2-Chloro-9H-purin-6-amine: Lacks the nitrobenzyl and dimethylamine groups.
Uniqueness
2-Chloro-N,N-dimethyl-9-(3-nitrobenzyl)-9H-purin-6-amine is unique due to the combination of its substituents, which could confer specific chemical reactivity and biological activity not seen in other purine derivatives.
Propiedades
Número CAS |
115204-69-8 |
|---|---|
Fórmula molecular |
C14H13ClN6O2 |
Peso molecular |
332.74 g/mol |
Nombre IUPAC |
2-chloro-N,N-dimethyl-9-[(3-nitrophenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C14H13ClN6O2/c1-19(2)12-11-13(18-14(15)17-12)20(8-16-11)7-9-4-3-5-10(6-9)21(22)23/h3-6,8H,7H2,1-2H3 |
Clave InChI |
NNBUIYMPSOLYBL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=NC2=C1N=CN2CC3=CC(=CC=C3)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


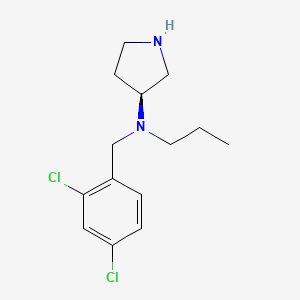
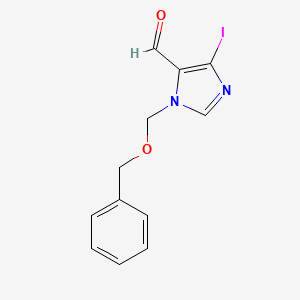
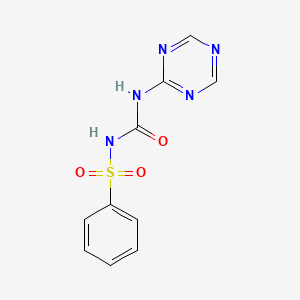
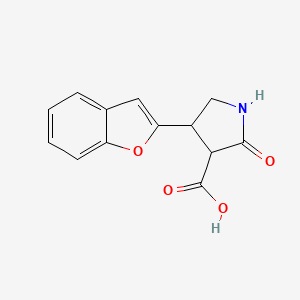
![N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine](/img/structure/B12925991.png)
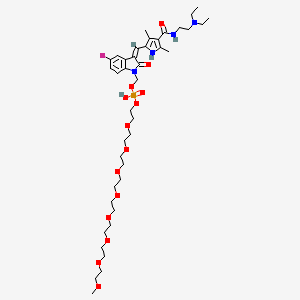
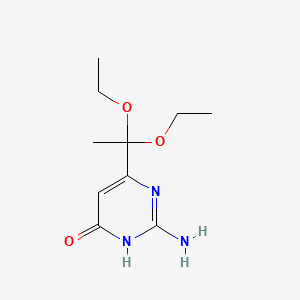

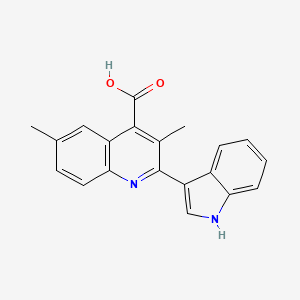

![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-amino-](/img/structure/B12926047.png)
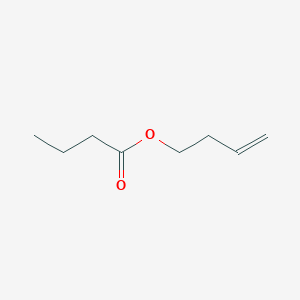
![N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride](/img/structure/B12926057.png)
![2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one](/img/structure/B12926061.png)
